

Spectroscopic analysis (NMR, Mass Spec) for kojibiose structure validation.

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Compound of Interest			
Compound Name:	Kojibiose		
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Spectroscopic Validation of Kojibiose: A Comparative Guide

For researchers, scientists, and drug development professionals, the precise structural elucidation of carbohydrates is paramount. This guide provides a comparative analysis of spectroscopic data for **kojibiose**, a disaccharide of significant interest, benchmarked against other common disaccharides. Detailed experimental protocols and data are presented to support the validation of **kojibiose**'s unique $\alpha(1 \rightarrow 2)$ glycosidic linkage.

Kojibiose, a disaccharide composed of two glucose units linked by an $\alpha(1 \rightarrow 2)$ bond, is a key structural motif in various natural products and a valuable synthon in medicinal chemistry.[1][2] [3][4] Its unambiguous identification and differentiation from its isomers, such as maltose $(\alpha(1 \rightarrow 4))$ and isomaltose $(\alpha(1 \rightarrow 6))$, are critical for research and development.[5] This guide details the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of **kojibiose**.

Comparative Spectroscopic Data

The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data for **kojibiose** and its common isomers, providing a clear basis for comparison and identification.



Table 1: ¹H NMR Chemical Shift (δ) Data for Anomeric

Protons of Selected Disaccharides in D2O

Disaccharide	Anomer	H-1 (Reducing End)	H-1' (Non-reducing End)
Kojibiose	α	~5.22	~4.98
β	~4.65	~4.98	
Maltose	α	5.24	5.40
β	4.66	5.40	
Isomaltose	α	5.24	4.96
β	4.67	4.96	
Sucrose	-	5.41 (Glucose)	4.22 (Fructose)

Note: Chemical shifts are reported in ppm and can vary slightly based on experimental conditions.

Table 2: ¹³C NMR Chemical Shift (δ) Data for Key

Carbons of Selected Disaccharides in D2O

Disaccharid e	Anomer	C-1	C-2	C-1'	C-2'
Kojibiose	α/β mix	~92.8 (α), ~96.7 (β)	~82.9 (α), ~85.2 (β)	~100.2	~72.3
Maltose	α/β mix	92.7 (α), 96.6 (β)	72.8 (α), 75.2 (β)	100.5	72.0
Isomaltose	α/β mix	92.9 (α), 96.8 (β)	72.2 (α), 74.9 (β)	98.6	72.5
Sucrose	-	93.1 (Glucose)	73.4 (Glucose)	104.5 (Fructose)	82.2 (Fructose)



Note: Chemical shifts are reported in ppm and can vary slightly based on experimental conditions.

Table 3: Mass Spectrometry Data for Selected

Disaccharides

Disaccharide	Molecular Formula	Exact Mass	Common Adducts (m/z)
Kojibiose	C12H22O11	342.1162	[M+H]+: 343.1236, [M+Na]+: 365.1055, [M-H]-: 341.1088
Maltose	C12H22O11	342.1162	[M+H]+: 343.1236, [M+Na]+: 365.1055, [M-H]-: 341.1088
Isomaltose	C12H22O11	342.1162	[M+H]+: 343.1236, [M+Na]+: 365.1055, [M-H]-: 341.1088
Sucrose	C12H22O11	342.1162	[M+H]+: 343.1236, [M+Na]+: 365.1055, [M-H]-: 341.1088

Note: While the exact mass and common adducts are identical for these isomers, their fragmentation patterns in MS/MS experiments can be used for differentiation.[6]

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1. Sample Preparation:
- Dissolve 5-10 mg of the disaccharide sample in 0.5-0.6 mL of deuterium oxide (D2O, 99.9%).
- Lyophilize the sample to remove exchangeable protons and then redissolve in D₂O to minimize the HOD signal.
- Transfer the solution to a 5 mm NMR tube.



2. Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a 500 MHz or higher field NMR spectrometer at a constant temperature, typically 298 K or 300 K.[7]
- For ¹H NMR, acquire data with water suppression to attenuate the residual HOD signal.
- Acquire standard 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
- 3. Data Analysis:
- Process the spectra using appropriate NMR software.
- Reference the chemical shifts to an internal or external standard.
- Assign the signals based on their chemical shifts, coupling constants, and correlations
 observed in the 2D spectra. The key diagnostic signals for kojibiose are the chemical shifts
 of the anomeric protons and carbons, and the carbons involved in the glycosidic linkage (C1' and C-2).

Mass Spectrometry (MS)

- 1. Sample Preparation:
- Prepare a dilute solution of the disaccharide (approximately 10-100 μM) in a suitable solvent system, such as a mixture of water and a polar organic solvent like acetonitrile or methanol.
- The addition of a small amount of a salt, such as sodium acetate, can promote the formation of specific adducts (e.g., [M+Na]+) which can aid in analysis.
- 2. Data Acquisition:
- Perform mass analysis using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Ion Trap).[8]

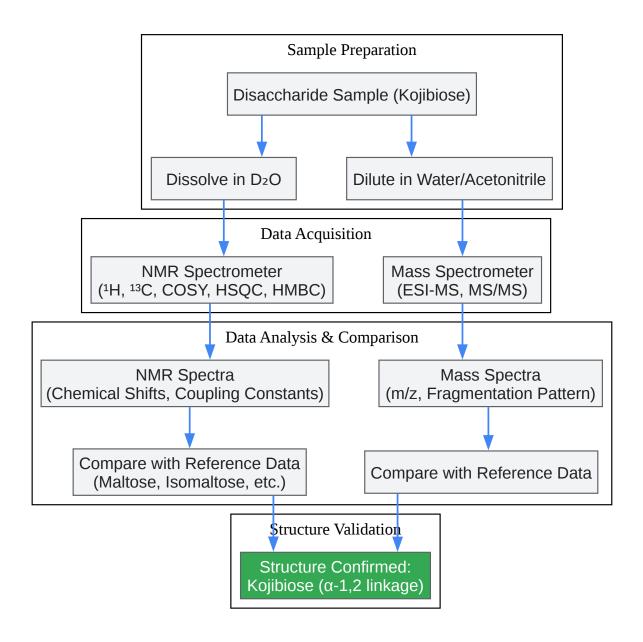


- Acquire spectra in both positive and negative ion modes to observe different adducts (e.g., [M+H]+, [M+Na]+ in positive mode; [M-H]-, [M+Cl]- in negative mode).
- For isomeric differentiation, perform tandem mass spectrometry (MS/MS) experiments. Isolate the parent ion of interest (e.g., m/z 343 or 365) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
- 3. Data Analysis:
- Analyze the resulting mass spectra to determine the mass-to-charge ratios of the parent and fragment ions.
- Compare the fragmentation pattern of the unknown sample with that of known standards of kojibiose, maltose, and isomaltose to confirm the identity.

Workflow for Kojibiose Structure Validation

The following diagram illustrates the logical workflow for the spectroscopic validation of **kojibiose**'s structure.





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Caption: Workflow for the spectroscopic validation of **kojibiose** structure.

By following these protocols and utilizing the comparative data provided, researchers can confidently validate the structure of **kojibiose**, ensuring the integrity and accuracy of their scientific findings.



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